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IPI-549, also known as eganelisib, is an investigational first-in-class, oral, and highly selective

inhibitor of PI3Kγ.[1][2] Its primary mechanism of action involves reprogramming the tumor

microenvironment (TME) by targeting tumor-associated macrophages (TAMs) from an

immunosuppressive to an immune-activating phenotype.[2] This modulation of the TME is

being explored to enhance the efficacy of other cancer therapies, particularly immune

checkpoint inhibitors.

Mechanism of Action
Eganelisib inhibits the PI3Kγ enzyme, which is highly expressed in leukocytes and plays a

crucial role in the recruitment and function of immunosuppressive myeloid cells within the

tumor.[3][4][5] By inhibiting PI3Kγ, eganelisib aims to:

Reprogram Macrophages: Shift TAMs from an M2-like (immunosuppressive) to an M1-like

(pro-inflammatory and anti-tumor) phenotype.[2]

Enhance T-cell Activity: Increase the infiltration and activation of cytotoxic CD8+ T-cells

within the tumor.

Overcome Resistance to Immunotherapy: By reducing the immunosuppressive nature of the

TME, eganelisib may restore or enhance the anti-tumor activity of checkpoint inhibitors like

anti-PD-1/PD-L1 antibodies.[2]

Below is a diagram illustrating the proposed signaling pathway of IPI-549.
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Caption: Proposed mechanism of action for IPI-549 (eganelisib).

Clinical Efficacy Data
Eganelisib has been evaluated in several clinical trials, primarily in combination with other anti-

cancer agents. The following tables summarize key efficacy data from these studies.

Table 1: Efficacy of Eganelisib in Combination with Nivolumab in Metastatic Urothelial

Carcinoma (MARIO-275 Trial)

Patient Population Treatment Arm
Overall Response
Rate (ORR)

Median Overall
Survival (OS)

Intent-to-Treat (ITT)
Eganelisib +

Nivolumab
30.3% 15.4 months

Placebo + Nivolumab 25% 7.9 months

PD-L1 Negative
Eganelisib +

Nivolumab
26.1% 15.4 months

Placebo + Nivolumab 14.3% 7.9 months

Data from the Phase 2 MARIO-275 trial as presented at the 2021 Genitourinary Cancers

Symposium and subsequent updates.[6][7][8][9]
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Table 2: Efficacy of Eganelisib in Combination with Nivolumab in Head and Neck Squamous

Cell Carcinoma (MARIO-1 Trial Expansion Cohort)

Patient
Population

Treatment Arm
Overall
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Median
Progression-
Free Survival
(PFS)

≤2 Prior Lines of

Therapy

Eganelisib +

Nivolumab
20.0% 40.0% 23 weeks

Data from the Phase 1/1b MARIO-1 trial expansion cohort in HNSCC.[10]

Table 3: Efficacy of Eganelisib in Combination with Atezolizumab and Nab-Paclitaxel in Triple-

Negative Breast Cancer (MARIO-3 Trial)

Patient Population Treatment Arm
Progression-Free Survival
(PFS)

PD-L1 Negative
Eganelisib + Atezolizumab +

Nab-Paclitaxel
7.3 months

Historical Control

(Atezolizumab + Nab-

Paclitaxel)

5.6 months

Early data from the Phase 2 MARIO-3 trial.[9]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of typical methodologies used in the clinical evaluation of

eganelisib.

MARIO-275 Phase 2 Trial Protocol Summary
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Objective: To evaluate the efficacy and safety of eganelisib in combination with nivolumab

compared to nivolumab monotherapy in patients with advanced urothelial carcinoma who

have progressed on platinum-based chemotherapy and are immunotherapy-naïve.

Study Design: A randomized, placebo-controlled, double-blind, multicenter Phase 2 study.

Patient Population: Patients with histologically confirmed advanced or metastatic urothelial

carcinoma who had progressed after at least one platinum-containing regimen.

Treatment Arms:

Experimental Arm: Eganelisib (30 mg or 40 mg once daily) administered orally in

combination with nivolumab (240 mg intravenously every 2 weeks).

Control Arm: Placebo administered orally in combination with nivolumab (240 mg

intravenously every 2 weeks).

Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.

Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Duration of

Response (DoR), and safety.

Biomarker Analysis: Stratification based on baseline levels of circulating monocytic myeloid-

derived suppressor cells (mMDSCs) and PD-L1 expression.

Below is a diagram illustrating the experimental workflow of the MARIO-275 trial.
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Caption: Simplified workflow of the MARIO-275 clinical trial.
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Safety and Tolerability
Across clinical trials, eganelisib, both as a monotherapy and in combination with nivolumab,

has been generally well-tolerated.[1][11] The most common treatment-related adverse events

(TRAEs) of grade 3 or higher include increases in alanine aminotransferase (ALT) and

aspartate aminotransferase (AST), and rash.[11] In the MARIO-275 trial, common all-grade

adverse events in the eganelisib arm included pyrexia, decreased appetite, pruritus, and

asthenia.[6] The dose of eganelisib was reduced from 40 mg to 30 mg in some studies to

mitigate hepatic adverse events.[6]

In conclusion, while a direct comparison with TASP0415914 is not feasible due to the lack of

public data, IPI-549 (eganelisib) has demonstrated promising clinical activity, particularly in

combination with checkpoint inhibitors, in various solid tumors. Its mechanism of

reprogramming the tumor microenvironment represents a novel approach in cancer

immunotherapy. Further investigation in larger, registrational studies is ongoing to confirm

these findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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